molecular formula C12H9ClO5 B2723018 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 855287-83-1

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2723018
CAS No.: 855287-83-1
M. Wt: 268.65
InChI Key: KQHAKVVKZMVIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a chromen-2-one core structure, which is a common motif in many naturally occurring and synthetic bioactive molecules. The presence of a chloro substituent at the 6-position and a hydroxy group at the 7-position enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-hydroxy-7-methylcoumarin with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer activities. The presence of the chloro and hydroxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound have shown potential as anticoagulants and anti-inflammatory agents. Their ability to inhibit specific enzymes and pathways involved in disease processes makes them valuable in therapeutic research .

Industry

Industrially, this compound is used in the production of dyes, fragrances, and optical brighteners. Its chemical stability and reactivity make it suitable for various applications in the manufacturing sector .

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and hydroxy groups in 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid enhances its chemical reactivity and biological activity compared to its analogs. This unique combination allows for more diverse interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,14H,3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHAKVVKZMVIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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